molecular formula C7H5BrF3NO B15244281 (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B15244281
M. Wt: 256.02 g/mol
InChI Key: HCSTXDIARKTNEN-UHFFFAOYSA-N
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Description

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-(trifluoromethyl)pyridine, followed by the reduction of the resulting bromo derivative to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reduction reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid.

    Reduction: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methane.

    Coupling: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the simultaneous presence of bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinctive electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various chemical transformations .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2

InChI Key

HCSTXDIARKTNEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CO)C(F)(F)F

Origin of Product

United States

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